
n-(1-Phenylcyclohexyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylcyclohexyl)formamide: is an organic compound with the molecular formula C13H17NO It is a formamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylcyclohexyl)formamide typically involves the formylation of 1-phenylcyclohexylamine. One common method is the reaction of 1-phenylcyclohexylamine with formic acid under solvent-free conditions, often promoted by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing good-to-high yields in short reaction times.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Phenylcyclohexyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-(1-Phenylcyclohexyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Phenylcyclohexyl)formamide involves its interaction with specific molecular targets. For instance, similar compounds like phencyclidine (PCP) act as NMDA receptor antagonists, blocking the activity of these receptors and affecting neurotransmitter signaling . This suggests that this compound may also interact with similar pathways, although further research is needed to confirm its exact mechanism.
Comparaison Avec Des Composés Similaires
Phencyclidine (PCP): An arylcyclohexylamine with similar structural features, known for its NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
N-Phenethyl-4-piperidone (NPP): A related compound used in the synthesis of various pharmaceuticals.
Uniqueness: N-(1-Phenylcyclohexyl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17380-56-2 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
N-(1-phenylcyclohexyl)formamide |
InChI |
InChI=1S/C13H17NO/c15-11-14-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,14,15) |
Clé InChI |
OYKZJWSJPUGNIC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


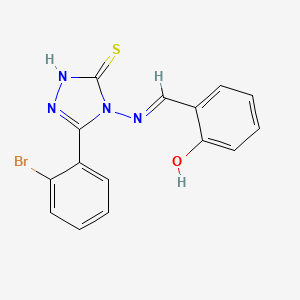
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)

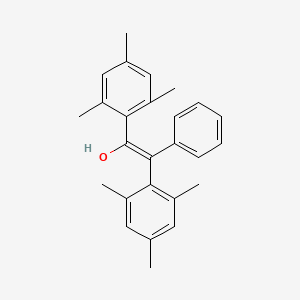
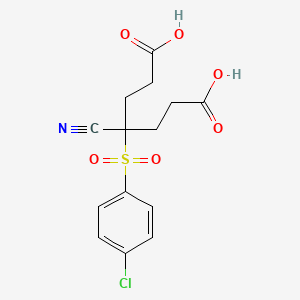

![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)
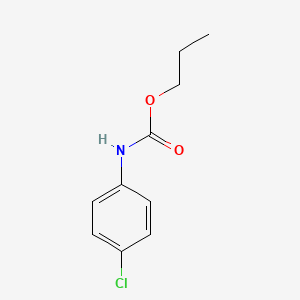
![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)

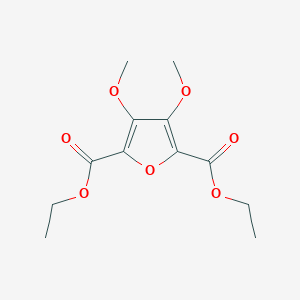
![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)
